molecular formula C23H27N3O5 B2720779 N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide CAS No. 899982-57-1

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide

Cat. No. B2720779
CAS RN: 899982-57-1
M. Wt: 425.485
InChI Key: WFUWBZLBZRJBEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions involving carboxylic acids, amines, and other reagents . The exact method would depend on the specific reactants and conditions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule . For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques . These might include measurements of melting point, boiling point, solubility, and other properties .

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

A study focused on the synthesis of 1,3,4-oxadiazole N-Mannich bases, which demonstrated significant in vitro inhibitory activity against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Compounds derived from this chemical structure showed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, these compounds exhibited anti-proliferative activity against various cancer cell lines, indicating their potential in cancer research (Al-Wahaibi et al., 2021).

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, incorporating a similar structural motif, have been synthesized and shown to be selectively sensitive to benzaldehyde-based derivatives. These compounds exhibit characteristic sharp emission bands of Eu(3+) or Tb(3+) ions, making them potential fluorescence sensors for detecting chemicals (Shi et al., 2015).

Antioxidant Activity

New 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties were synthesized and evaluated for their antioxidant properties. Some of these compounds exhibited significant free-radical scavenging ability, highlighting their potential application in combating oxidative stress (Shakir et al., 2014).

Mechanism of Action

The mechanism of action of this compound isn’t known, but similar compounds are believed to work by binding to specific proteins and altering their function.

Future Directions

Future research on this compound might focus on exploring its potential biological activities and developing new synthetic methods . This could include studies of its interactions with biological systems, as well as efforts to improve the efficiency and selectivity of its synthesis .

properties

IUPAC Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c1-6-28-18-12-17(13-19(29-7-2)20(18)30-8-3)21(27)24-23-26-25-22(31-23)16-10-9-14(4)15(5)11-16/h9-13H,6-8H2,1-5H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUWBZLBZRJBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide

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